Cas no 886502-87-0 (3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid)

3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a benzoimidazole-derived carboxylic acid compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzyl-substituted benzoimidazole core linked to a 2-methylpropionic acid moiety, offering versatility for further functionalization. The compound's rigid aromatic system combined with the flexible propionic acid side chain may enhance binding affinity in biologically relevant targets. Its synthetic utility lies in the benzoimidazole scaffold, known for its pharmacological properties, while the carboxylic acid group provides a handle for derivatization or salt formation. This intermediate is particularly valuable for developing small-molecule inhibitors or probes targeting enzymes or receptors where benzoimidazole motifs are advantageous. The methyl substitution at the propionic acid α-position may influence stereoelectronic properties, potentially improving metabolic stability.
3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid structure
886502-87-0 structure
Product name:3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid
CAS No:886502-87-0
MF:C18H18N2O2
MW:294.347724437714
CID:6791089
PubChem ID:4111534

3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid Chemical and Physical Properties

Names and Identifiers

    • 886502-87-0
    • I+/--Methyl-2-(phenylmethyl)-1H-benzimidazole-1-propanoic acid
    • DTXSID201189352
    • 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid
    • MDL: MFCD05022439
    • Inchi: 1S/C18H18N2O2/c1-13(18(21)22)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,22)
    • InChI Key: DAGGIAFUXFHIEQ-UHFFFAOYSA-N
    • SMILES: OC(C(C)CN1C2C=CC=CC=2N=C1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 294.136827821g/mol
  • Monoisotopic Mass: 294.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 3.4

3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11031114-1g
3-(2-Benzyl-1H-benzo[d]imidazol-1-yl)-2-methylpropanoic acid
886502-87-0 97%
1g
$577 2024-07-18

Additional information on 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid

3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid (CAS No 886502-87-0): A Comprehensive Overview

The compound 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid, identified by the CAS registry number 886502-87-0, is a fascinating molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of benzoimidazole derivatives, which have garnered substantial attention due to their versatile properties and wide-ranging applications in drug discovery, material science, and organic synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

Benzoimidazoles are heterocyclic compounds characterized by a benzene ring fused to an imidazole moiety. The presence of the benzene ring imparts aromatic stability, while the imidazole group introduces nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions. These features make benzoimidazoles highly versatile building blocks in organic chemistry. The specific structure of 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid includes a benzyl substituent attached to the benzoimidazole ring and a methyl group on the propionic acid side chain. This combination of functional groups enhances the compound's solubility, bioavailability, and reactivity, making it an attractive candidate for various applications.

The synthesis of 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid typically involves multi-step processes that leverage modern organic synthesis techniques. One common approach is the condensation reaction between o-benzaldehyde derivatives and ammonia or ammonium salts to form the benzoimidazole core. Subsequent functionalization steps, such as alkylation or acylation, are then employed to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of applications, benzoimidazole derivatives have been extensively studied for their potential as pharmacologically active agents. The unique combination of aromaticity and nitrogen functionalities in these compounds allows them to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the ability of 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid to modulate key cellular pathways involved in inflammation, cancer, and neurodegenerative diseases. For example, research published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are central mediators of inflammatory responses.

Beyond its pharmacological applications, this compound has also shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the development of novel materials for catalysis, sensing, and electronic devices. Recent investigations have explored its use as a ligand in metalloporphyrin systems for applications in artificial photosynthesis and energy storage technologies.

In conclusion, 3-(2-Benzyl-benzoimidazol-1-yl)-2-methyl-propionic acid (CAS No 886502-87-0) represents a versatile and multifaceted molecule with significant potential across diverse fields. Its unique structural features, efficient synthesis methods, and promising biological and materials-related applications underscore its importance as a valuable compound for further research and development.

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